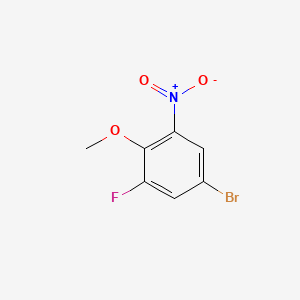
4-Bromo-2-fluoro-6-nitroanisole
Cat. No. B1268318
Key on ui cas rn:
74266-66-3
M. Wt: 250.02 g/mol
InChI Key: CVCAYLYLJKBSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737166B2
Procedure details


Under nitrogen atmosphere, potassium carbonate (218 mg, 1.58 mmol), tetrakistriphenylphosphine palladium(0) (58 mg, 50 μmol), trimethylboroxine (77 μl, 0.55 mmol) were added to a 1,4-dioxane (5 ml) solution of 4-bromo-2-fluoro-6-nitroanisole (125 mg, 0.5 mmol), followed by stirring with heating under reflux for 1 hour and a half. After cooling to room temperature, saturated sodium bicarbonate water was added to the reaction liquid, followed by extraction three times with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (20:1) was concentrated under reduced pressure to obtain the entitled compound (68 mg, 70%) as an orange oily substance.

[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
58 mg
Type
reactant
Reaction Step One




Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].CB1OB(C)OB(C)O1.Br[C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]([O:26][CH3:27])=[C:19]([F:28])[CH:18]=1.O.C(=O)(O)[O-].[Na+]>O1CCOCC1>[F:28][C:19]1[CH:18]=[C:17]([CH3:1])[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]=1[O:26][CH3:27] |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
|
Quantity
|
58 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
77 μL
|
|
Type
|
reactant
|
|
Smiles
|
CB1OB(OB(O1)C)C
|
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])OC)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
sodium bicarbonate water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the eluate with n-hexane:ethyl acetate (20:1) was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC(=C1)C)[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
